![molecular formula C12H18ClN B1453364 N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride CAS No. 1257535-57-1](/img/structure/B1453364.png)
N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride
Overview
Description
N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride (DMCPAH) is an organic compound that is widely used in scientific research. It is a colorless, crystalline solid with a molecular weight of 219.7 g/mol and a melting point of 116-120°C. Its structure consists of a cyclopropyl ring attached to a dimethylbenzyl group and a hydrochloride group. DMCPAH is a versatile compound that can be used in many different applications, including synthesis, research, and lab experiments.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride is not well understood. However, it is believed that the cyclopropyl ring of the molecule can act as an electron-withdrawing group, which can affect the reactivity of other molecules. In addition, the hydrochloride group can act as a proton donor, which can also influence the reactivity of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride are not well understood. However, in animal studies, it has been shown to have some effects on the central nervous system. Specifically, it has been shown to have an effect on dopamine and serotonin levels in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride in lab experiments include its low cost and availability, its versatility, and its ability to catalyze certain reactions. However, there are some limitations to its use. For example, it is not very soluble in water, so it cannot be used in aqueous solutions. In addition, its reactivity can be unpredictable, so it is important to use caution when handling it.
Future Directions
There are many potential future directions for research involving N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride. For example, further studies could be done to better understand its mechanism of action and biochemical and physiological effects. In addition, further research could be done to explore its potential applications in the synthesis of drugs and other pharmaceuticals. Additionally, research could be done to investigate its potential uses in organic synthesis, such as the Heck reaction. Finally, further studies could be done to explore its potential uses in the synthesis of peptides and other organic molecules.
Scientific Research Applications
N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride is used in a variety of scientific research applications. It is often used as a starting material for the synthesis of other compounds, such as peptides and other organic molecules. It is also used as a catalyst in organic reactions, such as the Heck reaction. In addition, N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride has been used in the synthesis of drugs and other pharmaceuticals.
properties
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]cyclopropanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-3-4-11(10(2)7-9)8-13-12-5-6-12;/h3-4,7,12-13H,5-6,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCCZMIRRYJWKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2CC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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